4-(2-Chloro-5-methoxyphenyl)phenylacetic acid
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Overview
Description
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3 It is a derivative of phenylacetic acid, featuring a biphenyl structure with a chloro and methoxy substituent on one of the phenyl rings
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound’s interaction with its targets could lead to changes in cellular processes . The presence of the chloro and methoxy groups on the phenyl rings may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
The presence of the phenylacetic acid moiety may influence its pharmacokinetic properties .
Result of Action
Similar compounds have been known to exert anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(2-Methoxyphenyl)phenylacetic acid.
Reduction: Formation of 4-(2-Methoxyphenyl)phenylacetic acid.
Substitution: Formation of 4-(2-Amino-5-methoxyphenyl)phenylacetic acid.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Methoxyphenylacetic acid
Uniqueness
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and methoxy groups on the biphenyl structure provides a versatile platform for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGDZTPEZJGOOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716596 |
Source
|
Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-07-0 |
Source
|
Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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